molecular formula C9H15ClF3N3 B12235471 propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine

propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12235471
M. Wt: 257.68 g/mol
InChI Key: KGWXIBLGCFSNCF-UHFFFAOYSA-N
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Description

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to the combination of the trifluoroethyl group, pyrazole ring, and propylamine chain. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Biological Activity

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a heterocyclic compound characterized by its unique pyrazole structure, which has garnered interest for its potential biological activities. This compound's distinctive trifluoroethyl substitution enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H16F3N3C_{10}H_{16}F_3N_3 with a molecular weight of approximately 241.26 g/mol. Its structural features include a pyrazole ring and a propyl amine group, which contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H16F3N3
Molecular Weight241.26 g/mol
IUPAC NameThis compound
InChI KeyCXXRZQXWJZKJQZ-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

Antitumor Potential

The potential antitumor activity of pyrazole derivatives is another significant area of research. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth factors. The specific pathways involved often include the modulation of signaling pathways like MAPK and PI3K/Akt.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a trifluoroethyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.
  • Antitumor Activity : Research involving the synthesis of novel pyrazole-based compounds revealed that several exhibited IC50 values below 50 µM against various cancer cell lines, suggesting strong antitumor potential.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.

Properties

Molecular Formula

C9H15ClF3N3

Molecular Weight

257.68 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14F3N3.ClH/c1-2-4-13-6-8-3-5-15(14-8)7-9(10,11)12;/h3,5,13H,2,4,6-7H2,1H3;1H

InChI Key

KGWXIBLGCFSNCF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C=C1)CC(F)(F)F.Cl

Origin of Product

United States

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